molecular formula C22H30N4O3 B10849791 3-cyclohexyl-2,4-dioxo-N-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-cyclohexyl-2,4-dioxo-N-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B10849791
M. Wt: 398.5 g/mol
InChI Key: NNJAFUNKEIDAAF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of KKHT-10613 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

Industrial production methods for KKHT-10613 would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

KKHT-10613 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

KKHT-10613 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the behavior of quinazoline derivatives.

    Biology: Investigated for its effects on cellular calcium signaling pathways.

    Medicine: Potential therapeutic agent for conditions involving calcium channel dysregulation, such as epilepsy and certain cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of KKHT-10613 involves its inhibition of voltage-gated calcium channels, specifically the alpha Cav3.1 subtype. This inhibition affects calcium influx into cells, thereby modulating various cellular processes. The compound interacts with the channel’s pore-forming subunit, blocking calcium entry and altering downstream signaling pathways .

Comparison with Similar Compounds

KKHT-10613 can be compared with other calcium channel inhibitors, such as:

KKHT-10613 is unique due to its specific structural features and its potent inhibitory effects on the alpha Cav3.1 subtype, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H30N4O3

Molecular Weight

398.5 g/mol

IUPAC Name

3-cyclohexyl-2,4-dioxo-N-(2-piperidin-1-ylethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H30N4O3/c27-20(23-11-14-25-12-5-2-6-13-25)16-9-10-18-19(15-16)24-22(29)26(21(18)28)17-7-3-1-4-8-17/h9-10,15,17H,1-8,11-14H2,(H,23,27)(H,24,29)

InChI Key

NNJAFUNKEIDAAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCN4CCCCC4)NC2=O

Origin of Product

United States

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